Dimethylphenylfluorosilane

CAS No.: 454-57-9

Cat. No.: VC3767586

Molecular Formula: C8H11FSi

Molecular Weight: 154.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454-57-9 |

|---|---|

| Molecular Formula | C8H11FSi |

| Molecular Weight | 154.26 g/mol |

| IUPAC Name | fluoro-dimethyl-phenylsilane |

| Standard InChI | InChI=1S/C8H11FSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | OCKMVMKNCKNCMZ-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C1=CC=CC=C1)F |

| Canonical SMILES | C[Si](C)(C1=CC=CC=C1)F |

Introduction

Chemical Identity and Structural Properties

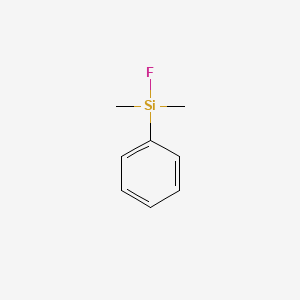

Dimethylphenylfluorosilane, also known by its systematic name fluorodimethylphenylsilane, is a silicon-based compound that belongs to the broader class of organosilanes. This section explores its fundamental chemical identity and structural characteristics.

Basic Chemical Information

Dimethylphenylfluorosilane is characterized by the molecular formula C₈H₁₁FSi and has a molecular weight of 154.26 g/mol . The compound features a central silicon atom bonded to two methyl groups, one phenyl group, and one fluorine atom, forming a tetrahedral geometry around the silicon center. The CAS registry number assigned to this compound is 454-57-9, which serves as its unique identifier in chemical databases and literature .

Nomenclature and Synonyms

The compound is recognized by several names in the scientific literature and commercial contexts:

-

Dimethylphenylfluorosilane (primary name)

-

Fluorodimethylphenylsilane

-

Phenyldimethylfluorosilane

-

Silane, fluorodimethylphenyl-

These various nomenclatures reflect different systematic naming approaches and commercial designations used across different contexts in chemistry and industry.

Physical and Chemical Properties

Understanding the physical and chemical properties of dimethylphenylfluorosilane is essential for its proper handling, storage, and application in various chemical processes.

Thermodynamic Properties

The compound exhibits a boiling point range of 42-46°C at a reduced pressure of 20 mmHg . This relatively low boiling point under vacuum conditions indicates its moderate volatility, which is an important consideration for laboratory and industrial handling.

Density and Optical Properties

Dimethylphenylfluorosilane has a predicted density of 0.94±0.1 g/cm³, making it slightly less dense than water . Its refractive index falls within the range of 1.473-1.475 , which can serve as an important parameter for confirming the compound's identity and purity through optical methods.

Reactivity and Chemical Behavior

Understanding the reactivity patterns of dimethylphenylfluorosilane is crucial for its application in synthetic chemistry and industrial processes.

Reactivity with Water

Based on the risk statement R14, dimethylphenylfluorosilane reacts violently with water . This reactivity is characteristic of many organosilanes containing a silicon-fluorine bond, which can undergo hydrolysis to form silanols and hydrogen fluoride. The reaction's vigor necessitates strict anhydrous conditions during handling and storage.

Comparative Reactivity of Organosilanes

While specific reactivity data for dimethylphenylfluorosilane is limited in the available research, insights can be drawn from the behavior of related organosilanes. Research on similar compounds such as dimethylphenylsilane suggests that the reactivity of these silicon compounds is significantly influenced by substituents on the silicon atom . For instance, research has shown that the presence of methoxy groups in phenylsilane increases its reactivity, while methyl substituents tend to decrease reactivity in catalytic reactions .

Applications in Organic Synthesis

The unique structural and reactivity properties of dimethylphenylfluorosilane suggest several potential applications in organic synthesis and materials science.

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity, purity, and properties of dimethylphenylfluorosilane.

Physical Property Measurements

Research Gaps and Future Directions

Analysis of the available research reveals several gaps in our understanding of dimethylphenylfluorosilane that could be addressed in future studies.

Limited Synthetic Applications

Despite the potential utility of dimethylphenylfluorosilane in organic synthesis, detailed studies on its applications in specific synthetic transformations appear limited in the available literature. Future research could explore its utility in areas such as cross-coupling reactions, silylation processes, and fluorine-containing material synthesis.

Comparative Studies

Comparative studies examining the reactivity and synthetic utility of dimethylphenylfluorosilane versus structurally related compounds (such as dimethylphenylsilane, trimethylfluorosilane, or triphenylsilane) could provide valuable insights into structure-reactivity relationships in organosilicon chemistry. Such studies would help position dimethylphenylfluorosilane within the broader landscape of silicon reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume